

Application Note: Quantification of 1H,1H-Perfluorohexan-1-ol in Water Samples

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Compound of Interest

Compound Name: 1H,1H-Perfluorohexan-1-ol

CAS No.: 423-46-1

Cat. No.: B155212

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Introduction

1H,1H-Perfluorohexan-1-ol, also known as 6:2 fluorotelomer alcohol (6:2 FTOH), is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are of increasing environmental concern due to their persistence, potential for bioaccumulation, and suspected toxicity. FTOHs are precursors to more persistent perfluorocarboxylic acids (PFCAs) and are used in a variety of industrial and consumer products, leading to their presence in various water sources, including drinking water, groundwater, and surface water.^[1] Accurate and sensitive quantification of **1H,1H-Perfluorohexan-1-ol** in water is crucial for environmental monitoring and human health risk assessment.

This application note provides detailed protocols for two primary analytical methods for the quantification of **1H,1H-Perfluorohexan-1-ol** in water samples: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Method Performance

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method Performance

Parameter	Value	Reference
Analyte	1H,1H-Perfluorohexan-1-ol (6:2 FTOH)	
Method	HS-SPME-GC/MS/MS	[2][3]
Sample Matrix	Water	[2][3]
Limit of Detection (LOD)	0.1 - 1.4 ng/L	[4]
Limit of Quantification (LOQ)	0.35 - 4.5 ng/L	[4]
Linearity (r^2)	>0.99	[4]
Recovery	87.5 - 115.4%	[5]
Relative Standard Deviation (RSD)	4.20 - 10.2%	[5]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

Parameter	Value	Reference
Analyte	1H,1H-Perfluorohexan-1-ol (6:2 FTOH)	
Method	SPE-LC/MS/MS	[6]
Sample Matrix	Water	[6]
Limit of Detection (LOD)	0.09 ng/mL	[6]
Recovery	70 - 120%	[6]
Method (with Derivatization)	SPE-LC/MS/MS (Dansylation)	[7]
Instrument Detection Limit (IDL)	0.015 µg/L	[7]

Experimental Protocols

Protocol 1: Analysis of 1H,1H-Perfluorohexan-1-ol in Water by Solid Phase Extraction (SPE) and GC-MS/MS

This protocol details the extraction and quantification of **1H,1H-Perfluorohexan-1-ol** from water samples using solid-phase extraction followed by GC-MS/MS analysis.

1. Sample Collection and Preservation:

- Collect water samples in 40 mL volatile organic analysis (VOA) vials with Teflon-lined septa.
- To preserve the sample, add 2 mL of methanol to each vial, ensuring no headspace remains. [1]
- Store samples at 4°C and process them as soon as possible. For longer-term storage, freezing is recommended.[1]

2. Solid Phase Extraction (SPE):

- Sorbent: Use Weak Anion Exchange (WAX) or Oasis HLB cartridges.

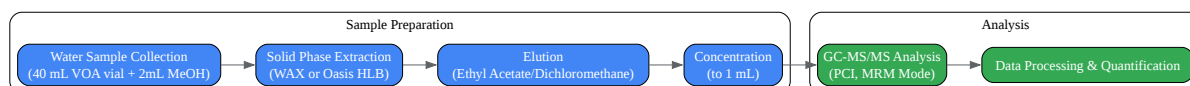
- Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water.[1]
- Loading: Load 250-500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.[1]
- Washing: Wash the cartridge with 5 mL of reagent water to remove any interfering substances.[1]
- Elution: Elute the analyte from the cartridge with 5 mL of ethyl acetate or dichloromethane.[1]
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[1]

3. GC-MS/MS Analysis:

- Gas Chromatograph (GC) Conditions:
 - Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).[5][8]
 - Inlet: Pulsed splitless injection.[1]
 - Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 2 minutes.[5]
 - Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[1]
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Positive Chemical Ionization (PCI).[9]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1]
 - MRM Transitions: Specific precursor and product ions for **1H,1H-Perfluorohexan-1-ol** should be optimized on the instrument. A starting point could involve monitoring the molecular ion and characteristic fragment ions.

4. Quality Control:

- Analyze laboratory blanks and matrix spikes with each batch of samples.
- Use isotopically labeled internal standards to correct for matrix effects and variations in extraction efficiency.[1]



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GC-MS/MS analytical workflow.

Protocol 2: Analysis of 1H,1H-Perfluorohexan-1-ol in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the direct injection analysis of **1H,1H-Perfluorohexan-1-ol** in water samples, and an optional derivatization step for enhanced sensitivity.

1. Sample Preparation (Direct Injection):

- Collect water samples as described in Protocol 1.
- Prior to analysis, centrifuge an aliquot of the sample to remove any particulate matter.
- Transfer the supernatant to an autosampler vial.

2. Sample Preparation (with Derivatization for Enhanced Sensitivity):

- Extract **1H,1H-Perfluorohexan-1-ol** from the water sample using liquid-liquid extraction with methyl tert-butyl ether (MTBE) or acetonitrile.[6]

- Evaporate the extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in acetonitrile.
- Add dansyl chloride and a suitable buffer (e.g., sodium bicarbonate) and incubate to form the dansylated derivative.
- Quench the reaction and dilute the sample for analysis.

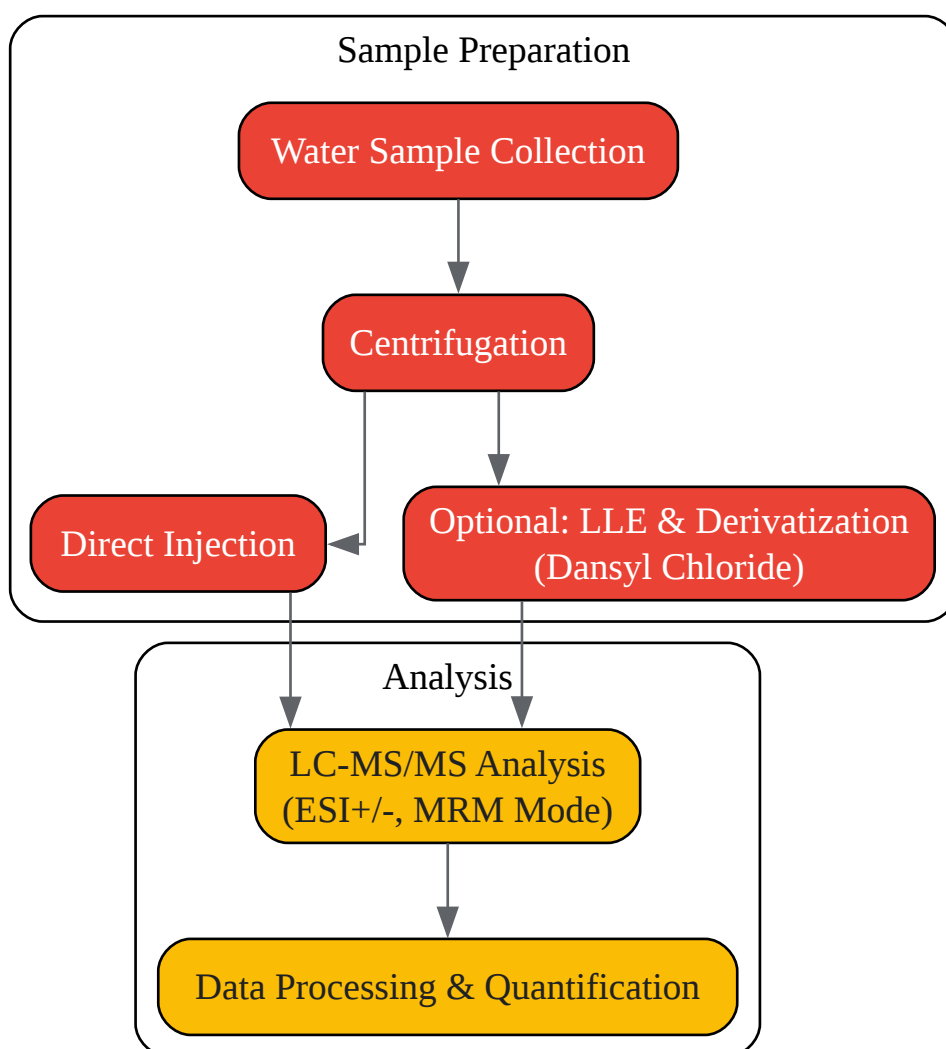
3. LC-MS/MS Analysis:

- Liquid Chromatograph (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 μ m).[10]
 - Mobile Phase A: 2.5 mM ammonium acetate in 95:5 water:acetonitrile.[10]
 - Mobile Phase B: 2.5 mM ammonium acetate in 95:5 acetonitrile:water.[10]
 - Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[10]
 - Flow Rate: 0.4 - 0.6 mL/min.[10][11]
 - Injection Volume: 10 μ L.[10]
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).[6] For dansylated derivatives, Positive Electrospray Ionization (ESI+) is used.[1]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).[10]
 - MRM Transitions for **1H,1H-Perfluorohexan-1-ol** (as [M-H]⁻):
 - Precursor Ion (m/z): 363.0

- Product Ions (m/z): 31.0 (quantifier), 20.0 (qualifier) - Note: These are example transitions and require optimization.
- MRM Transitions for Dansylated 6:2 FTOH: These would need to be determined empirically but would be based on the fragmentation of the dansylated molecule.

4. Quality Control:

- Incorporate calibration standards, blanks, and quality control samples in each analytical run.
- Use isotopically labeled internal standards where available.



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LC-MS/MS analytical workflow.

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